

Application Notes: Fluorescent Labeling of Orellanine for Cellular Imaging

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Compound of Interest

Compound Name: Orellanine

Cat. No.: B1677459

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Introduction

Orellanine is a potent nephrotoxin found in several species of Cortinarius mushrooms.[1][2] Structurally identified as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide, its toxicity is characterized by a long latency period followed by severe renal failure.[1][3] The toxin selectively targets the proximal tubule epithelial cells of the kidney, though the precise mechanism of uptake and cytotoxicity is still under investigation.[3][4] Key proposed mechanisms of toxicity include the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of essential cellular enzymes and macromolecule synthesis.[1][4]

To better understand the pharmacokinetics, cellular uptake, and subcellular localization of **orellanine**, a fluorescently labeled version of the toxin is an invaluable tool.[5] This document provides detailed protocols for the proposed synthesis of a fluorescent **orellanine** conjugate (**Orellanine-Dy488**) and its application in the imaging of cultured human renal proximal tubule cells.

Data Presentation

This section summarizes the physicochemical and toxicological properties of native **orellanine** and the proposed fluorescent conjugate.

Property	Orellanine (Unlabeled)	Orellanine-Dy488 (Proposed)	Reference / Note
Chemical Formula	C ₁₀ H ₈ N ₂ O ₆	C ₃₉ H ₃₉ N ₅ O ₁₂ S ₂	Calculated
Molar Mass (g/mol)	252.18	~830	[1] / Calculated
Excitation Max (nm)	N/A	491	Based on Dyomics Dy-488 NHS Ester
Emission Max (nm)	N/A	516	Based on Dyomics Dy-488 NHS Ester
Quantum Yield	N/A	~0.9	Based on Dyomics Dy-488 NHS Ester
IC ₅₀ (MCF-7 cells)	319.2 µg/mL	To be determined	[6]
Target Cells	Renal Proximal Tubules	Renal Proximal Tubules	[4]

Experimental Protocols

Protocol for Synthesis of Fluorescent Orellanine (Orellanine-Dy488)

This protocol describes a hypothetical two-step synthesis to conjugate **orellanine** with a bright, photostable fluorescent dye. The strategy involves first introducing an amine-terminated linker to one of **orellanine**'s hydroxyl groups, followed by conjugation to an amine-reactive dye.

Materials:

- **Orellanine** (synthesized or purified)[1][4]
- 3-Bromopropylamine hydrobromide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)

- Dyomics Dy-488 N-hydroxysuccinimide (NHS) ester
- Triethylamine (TEA)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Reverse-phase HPLC system

Step 1: Synthesis of Amino-linker Modified **Orellanine** (**Orellanine**-C3-NH₂) - A Hypothetical Route

- Preparation: Under an inert argon atmosphere, dissolve 25 mg of **orellanine** in 5 mL of anhydrous DMF in a flame-dried, round-bottom flask.
- Deprotonation: Carefully add 1.1 equivalents of sodium hydride (NaH) to the solution at 0°C. Stir for 30 minutes. This step is critical and aims to selectively deprotonate one of the more accessible hydroxyl groups.
- Alkylation: Dissolve 1.2 equivalents of 3-bromopropylamine hydrobromide in a minimal amount of anhydrous DMF and add it dropwise to the **orellanine** solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Quenching & Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO_3 solution. Extract the aqueous phase three times with ethyl acetate. The desired product may be in either the aqueous or organic phase due to its polarity; both should be analyzed.
- Purification: Purify the crude product using flash chromatography or preparative HPLC to isolate the mono-substituted **Orellanine**-C3-NH₂.

Step 2: Conjugation with Dy-488 NHS Ester

- Preparation: Dissolve the purified **Orellanine**-C3-NH₂ in 1 mL of anhydrous DMSO.
- pH Adjustment: Add triethylamine (TEA) to the solution to create a basic environment (pH ~8.5), which facilitates the reaction with the NHS ester.
- Labeling Reaction: Add 1.2 equivalents of Dy-488 NHS ester (dissolved in anhydrous DMSO) to the **Orellanine**-C3-NH₂ solution.
- Incubation: Stir the reaction mixture in the dark at room temperature for 4-6 hours.
- Purification: Purify the final product, **Orellanine**-Dy488, using a reverse-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
- Verification: Confirm the identity and purity of the final product using mass spectrometry and UV-Vis spectroscopy. Lyophilize the pure fractions and store at -20°C, protected from light.

Protocol for Cellular Imaging with Orellanine-Dy488

This protocol details the use of the fluorescent **orellanine** conjugate for imaging its uptake and localization in a relevant human kidney cell line.

Materials:

- Human Kidney 2 (HK-2) cells or primary Human Renal Proximal Tubule Epithelial Cells (RPTEC).^{[7][8][9]}
- Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Orellanine**-Dy488 stock solution (1 mM in DMSO).
- Hoechst 33342 nuclear stain.
- MitoTracker™ Red CMXRos mitochondrial stain.

- Phosphate-Buffered Saline (PBS).
- 4% Paraformaldehyde (PFA) in PBS.
- Fluorescence microscope with appropriate filter sets for DAPI, FITC/GFP (for Dy-488), and TRITC/RFP (for MitoTracker Red).

Procedure:

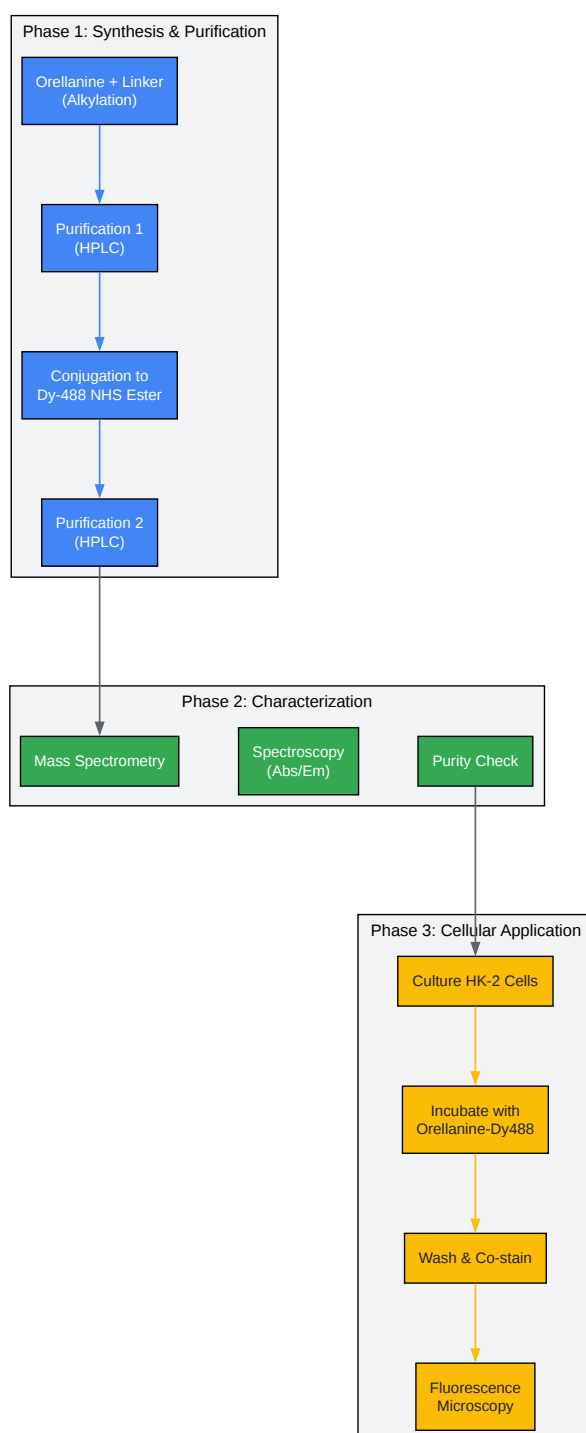
- Cell Culture: Culture HK-2 cells on glass-bottom imaging dishes in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.
- Probe Preparation: Prepare a working solution of **Orellanine**-Dy488 by diluting the 1 mM DMSO stock into pre-warmed culture medium to a final concentration of 1-10 µM.
- Cell Labeling:
 - Wash the cells twice with warm PBS.
 - Add the **Orellanine**-Dy488 working solution to the cells.
 - Incubate for a specified time course (e.g., 30 min, 2h, 6h, 24h) at 37°C.
- Co-staining (Optional): In the last 30 minutes of incubation, add Hoechst 33342 (1 µg/mL) and MitoTracker Red (200 nM) to the medium to visualize the nucleus and mitochondria, respectively.
- Washing: Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe.
- Live-Cell Imaging: Add fresh, pre-warmed culture medium to the dish and immediately proceed to image the live cells using the fluorescence microscope.
- Fix and Mount (Optional): For high-resolution imaging or long-term storage, fix the cells by incubating with 4% PFA for 15 minutes at room temperature. Wash three times with PBS and mount with an appropriate mounting medium.

- Image Acquisition: Acquire images using filter sets for DAPI (nucleus), GFP/FITC (**Orellanine**-Dy488), and RFP/TRITC (MitoTracker Red). Overlay the channels to determine the subcellular localization of the fluorescent toxin.

Visualizations and Diagrams

Experimental Workflow

The overall process from synthesis to cellular application is outlined below.

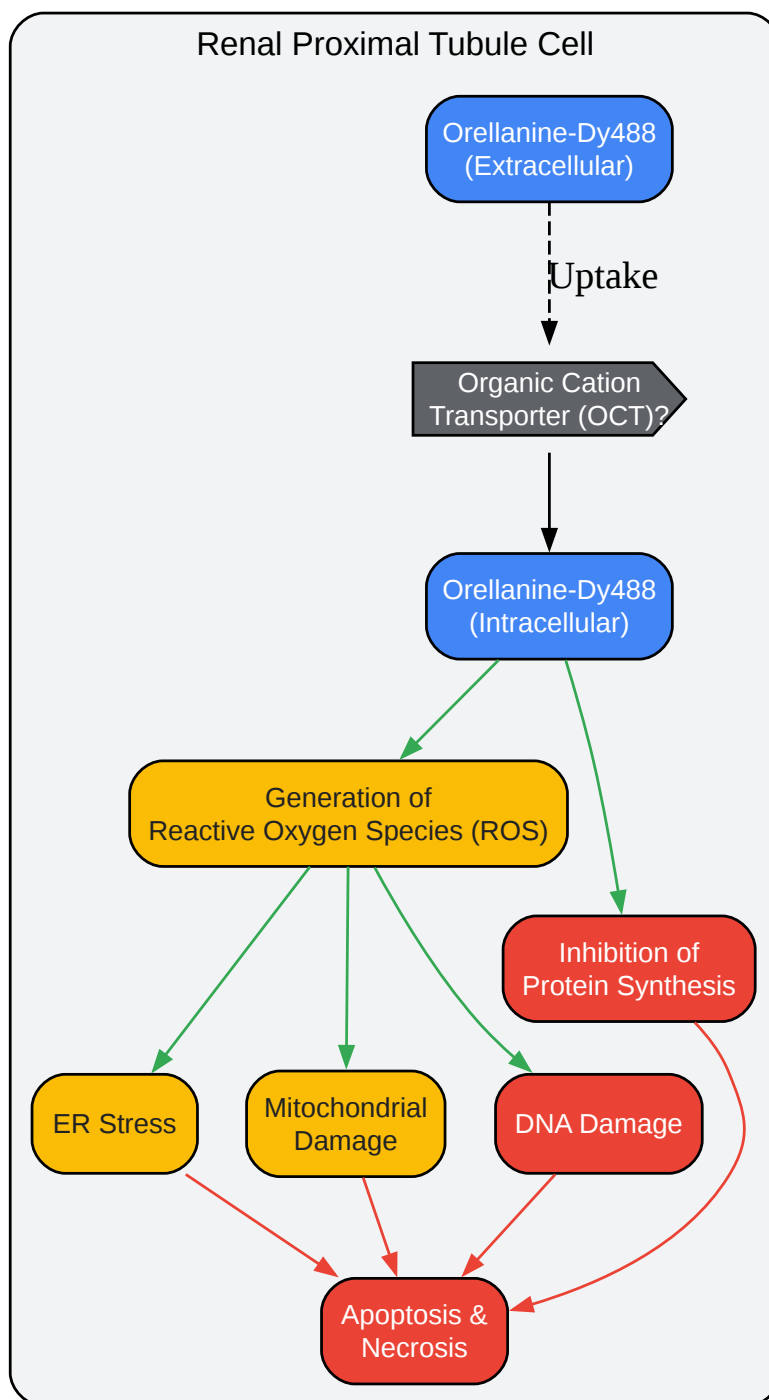


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Caption: Workflow for synthesis and application of fluorescent **orellanine**.

Proposed Mechanism of Orellanine-Induced Nephrotoxicity

This diagram illustrates the hypothetical pathway of **orellanine** uptake and subsequent cellular damage that can be investigated using the fluorescent probe.



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Caption: Proposed signaling pathway for **orellanine**-induced cell death.

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